molecular formula C20H20ClN5O B3414079 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 946294-74-2

2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

Cat. No.: B3414079
CAS No.: 946294-74-2
M. Wt: 381.9 g/mol
InChI Key: FRLMYLIVVHCZAW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chlorobenzoyl group linked via an aniline moiety to a 4-(dimethylamino)-6-methylpyrimidin-2-ylamine scaffold. Key structural attributes include:

  • 2-Chlorobenzamide: Enhances hydrophobic interactions and may influence binding specificity.

Properties

IUPAC Name

2-chloro-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c1-13-12-18(26(2)3)25-20(22-13)24-15-10-8-14(9-11-15)23-19(27)16-6-4-5-7-17(16)21/h4-12H,1-3H3,(H,23,27)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLMYLIVVHCZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Pyrimidine-Based Benzamide Derivatives

a. (S)-2,6-Dichloro-N-(2-(2-(1-Hydroxypropan-2-ylamino)-6-Methylpyrimidin-4-ylamino)Pyridin-4-yl)Benzamide ()

  • Structural Differences: Incorporates a pyridine ring instead of phenyl and a hydroxylated alkylamino group on the pyrimidine.
  • Activity: Demonstrated EGFR inhibition with IC₅₀ values in the nanomolar range. The hydroxyl group may improve solubility but reduce metabolic stability compared to the dimethylamino group in the target compound .
  • Key Data :
    • Molecular Weight: 447.1 g/mol
    • LogP: ~3.2 (estimated)

b. 2-Chloro-N-[2-(6-Dimethylamino-4-Trifluoromethylpyridin-2-yl)Phenyl]Benzamide ()

  • Structural Differences : Replaces the pyrimidine with a pyridine ring bearing a trifluoromethyl group.
  • Activity : Trifluoromethyl enhances lipophilicity and metabolic resistance but may reduce aqueous solubility. Biological data are unspecified, though the pyridine core suggests divergent kinase selectivity .
  • Key Data :
    • Molecular Weight: 407.78 g/mol
    • LogP: ~4.1 (estimated)
2.2. Urea and Sulfonamide Derivatives

a. N-(4-{[4-(Dimethylamino)-6-Methylpyrimidin-2-yl]Amino}Phenyl)-N'-(4-Fluorophenyl)Urea ()

  • Structural Differences : Substitutes benzamide with a urea linker.
  • However, reduced membrane permeability compared to benzamides may limit cellular uptake .
  • Key Data :
    • Molecular Weight: 380.42 g/mol
    • Solubility: Moderate (urea’s polar nature)

b. N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide ()

  • Structural Differences: Sulfonamide replaces benzamide; ethylamino substituent on pyrimidine.
  • Activity: Sulfonamides are common in protease inhibitors. The ethylamino group may reduce steric hindrance, altering binding kinetics .
2.3. Thiazole and Acetamide Derivatives

a. N-(2-Chloro-6-Methylphenyl)-2-((6-(4-(2-Hydroxyethyl)Piperazin-1-yl)-2-Methylpyrimidin-4-yl)Amino)Thiazole-5-Carboxamide ()

  • Structural Differences : Thiazole-carboxamide core with piperazinyl substituents.
  • Activity : Piperazine enhances solubility and may improve blood-brain barrier penetration. Thiazole rings are associated with antimicrobial activity, suggesting divergent applications .

b. 2-(4-(4-Chlorophenyl)-6-(3,4-Dimethoxyphenyl)Pyrimidin-2-ylAmino)-N-Phenylacetamide ()

  • Structural Differences : Acetamide linker with dimethoxyphenyl groups.
  • Reported as a kinase inhibitor with moderate efficacy .

Research Implications

  • Target Compound Advantages: Balanced solubility (dimethylamino) and lipophilicity (chlorobenzamide) may optimize bioavailability and kinase selectivity.
  • Comparative Limitations : Urea derivatives () face permeability challenges, while trifluoromethyl analogs () may suffer from solubility issues.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Pyrimidine chlorinationPOCl₃, reflux, 6h78%
Amide couplingEDCI/HOBt, DMF, RT, 12h65%

Basic: Which analytical techniques are essential for structural characterization of this compound?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 8.2 ppm for pyrimidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 422.1523) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds stabilizing the pyrimidine-phenyl orientation) .

Advanced: How can reaction yields be optimized during the coupling of pyrimidine intermediates with benzamide derivatives?

Answer:
Yield optimization requires:

  • Catalyst Screening : Transition metal catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Temperature Control : Reactions at 60–80°C reduce side-product formation while maintaining reactivity .
    Contradictions in reported yields (e.g., 65% vs. 82%) may arise from residual moisture or trace metal impurities; use of molecular sieves or chelating agents is advised .

Advanced: How do structural modifications influence the compound’s enzyme inhibition properties?

Answer:

  • Pyrimidine Substituents : The dimethylamino group enhances binding to kinase ATP pockets via H-bonding (e.g., inhibition of bacterial acps-pptase at IC₅₀ = 0.8 µM) .
  • Chlorobenzamide Moiety : Increases lipophilicity, improving membrane permeability (logP = 3.2) but may reduce solubility .
  • Data Contradictions : Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 2.5 µM) could stem from assay conditions (e.g., ATP concentration variations) .

Q. Table 2: Structure-Activity Relationships

ModificationBiological ImpactReference
Dimethylamino group↑ Kinase inhibition
Chlorine substitution↑ Metabolic stability

Advanced: What strategies resolve contradictions in reported biological activities across studies?

Answer:

  • Assay Standardization : Use consistent ATP concentrations (1–10 mM) in kinase inhibition assays to minimize variability .
  • Meta-Analysis : Compare crystal structures (e.g., PDB ID: SZ6) to identify binding mode discrepancies caused by protonation states .
  • Computational Modeling : Molecular dynamics simulations clarify how solvent accessibility affects ligand-enzyme interactions .

Basic: What functional groups dictate the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Chlorine Atom : Acts as a leaving group in SNAr reactions (e.g., displacement by amines in DMSO at 100°C) .
  • Pyrimidine Ring : Electron-deficient C2/C4 positions facilitate nucleophilic attack .
  • Benzamide Carbonyl : Participates in hydrogen bonding, reducing reactivity toward electrophiles .

Advanced: How does the compound interact with bacterial enzyme targets, and what are the implications for drug resistance?

Answer:

  • Dual-Target Mechanism : Simultaneously inhibits acps-pptase and FabH enzymes, disrupting fatty acid biosynthesis .
  • Resistance Risks : Mutations in the pyrimidine-binding pocket (e.g., Gly152Ala) reduce affinity; combinatorial therapy with β-lactams is recommended .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chlorobenzamide group .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the dimethylamino-pyrimidine moiety .

Advanced: How can crystallographic data inform the design of analogs with improved pharmacokinetics?

Answer:

  • Hydrogen-Bond Analysis : Crystal structures (e.g., intramolecular N–H⋯N bonds) guide modifications to enhance solubility (e.g., adding hydroxyl groups) .
  • Packing Motifs : π-Stacking interactions (e.g., between phenyl rings) suggest strategies to reduce crystallinity for better bioavailability .

Advanced: What computational tools are recommended for predicting metabolic pathways of this compound?

Answer:

  • In Silico Tools : Use Schrödinger’s Metabolite Predictor or ADMET Predictor™ to identify likely Phase I/II metabolism sites (e.g., demethylation or glucuronidation) .
  • Contradiction Resolution : Discrepancies between predicted and observed metabolites (e.g., unexpected sulfation) require LC-MS/MS validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

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